Heptane-d16

Catalog No.
S752425
CAS No.
33838-52-7
M.F
C7H16
M. Wt
116.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptane-d16

CAS Number

33838-52-7

Product Name

Heptane-d16

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecadeuterioheptane

Molecular Formula

C7H16

Molecular Weight

116.30 g/mol

InChI

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2

InChI Key

IMNFDUFMRHMDMM-NEBSKJCTSA-N

SMILES

Array

Synonyms

Dipropyl methane-d16, Eptani-d16, Gettysolve-C-d16

Canonical SMILES

CCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound Heptane-d16 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptane-d16 (C7D16) is a fully deuterated, linear aliphatic solvent utilized in advanced analytical and materials science workflows. With a boiling point of 98 °C and a typical isotopic purity of >99 atom % D, it serves as a non-polar medium for Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy . Unlike its hydrogenated counterpart, heptane-d16 possesses a high scattering length density (SLD), making it a highly effective continuous phase for contrast-matching experiments involving hydrogen-rich polymers, reverse micelles, and nanoparticles [1]. Its intermediate volatility positions it as a highly processable alternative to lighter or heavier deuterated alkanes, balancing thermal stability during elevated-temperature assays with facile post-experiment solvent removal .

Substituting heptane-d16 with undeuterated n-heptane completely compromises neutron scattering and 1H-NMR assays; the hydrogenated solvent yields a near-zero SLD that provides no structural contrast in SANS and produces massive proton signals that obscure the critical 0.8–2.0 ppm aliphatic region in NMR[1]. While other deuterated alkanes offer similar spectroscopic transparency, they fail on thermal processability. Hexane-d14 (boiling point ~68 °C) is highly volatile for elevated-temperature studies (e.g., analyzing polyolefins at 70–80 °C), risking sample boiling and NMR tube overpressurization . Conversely, octane-d18 (boiling point ~125 °C) requires harsh vacuum conditions for post-assay solvent removal, risking the degradation or loss of volatile analytes. Heptane-d16 provides the specific 98 °C thermal window required to balance high-temperature stability with efficient recovery.

Maximized Scattering Length Density (SLD) for SANS Contrast

In SANS analysis of complex fluids, the continuous phase must provide sufficient contrast against the dispersed phase. Heptane-d16 delivers a high scattering length density (SLD), creating a massive contrast difference when analyzing hydrogenated solutes like AOT surfactants or urea clusters [1]. In direct comparisons, substituting undeuterated n-heptane (which has an SLD near zero) with heptane-d16 is required to make the entire hydrogenated aggregate visible to the neutron beam, allowing for precise determination of micelle core radii and shape fluctuations [2].

Evidence DimensionNeutron scattering contrast (SLD)
Target Compound DataHigh SLD (enables full visibility of hydrogenated aggregates)
Comparator Or BaselineUndeuterated n-heptane (Near-zero SLD, poor contrast)
Quantified DifferenceMassive increase in scattering intensity and contrast difference (Δρ)
ConditionsSANS of AOT/urea reverse micelles in a continuous oil phase at 25 °C

Essential for materials scientists who need to resolve the nanoscale structure of hydrogenated polymers or micelles in a non-polar solvent.

Optimized Volatility for Elevated-Temperature Assays

The thermal operating window of a deuterated solvent dictates its utility in temperature-dependent assays. Heptane-d16 features a boiling point of 98 °C, providing a stable liquid phase for assays conducted at 70–80 °C . When compared to hexane-d14 (boiling point 68 °C), heptane-d16 offers 30 °C of additional thermal headroom, preventing solvent boiling and pressure build-up. Compared to octane-d18 (boiling point 125 °C), it evaporates 27 °C lower, significantly accelerating post-experiment sample recovery under vacuum without requiring excessive heating .

Evidence DimensionBoiling point / Thermal operating window
Target Compound Data98 °C
Comparator Or BaselineHexane-d14 (68 °C) and Octane-d18 (125 °C)
Quantified Difference+30 °C thermal headroom vs hexane-d14; -27 °C easier evaporation vs octane-d18
ConditionsHigh-temperature spectroscopy and post-assay solvent removal under vacuum

Allows laboratories to safely conduct high-temperature analyses of non-polar polymers while ensuring rapid, non-destructive solvent removal.

Elimination of Aliphatic Proton Interference in 1H-NMR

For the structural elucidation of highly non-polar analytes, the solvent must not obscure the aliphatic region. Commercial heptane-d16 is synthesized at >99 atom % D isotopic purity, effectively eliminating the massive proton multiplets that would otherwise dominate the 0.8–2.0 ppm region . Using undeuterated heptane as a baseline results in complete signal overlap with the solute's aliphatic backbone, rendering quantitative 1H-NMR impossible without complex solvent-suppression techniques.

Evidence Dimension1H-NMR background signal in the 0.8-2.0 ppm region
Target Compound Data>99% signal reduction (flat baseline)
Comparator Or BaselineUndeuterated n-heptane (Massive overlapping multiplet signals)
Quantified Difference>99 atom % D isotopic purity eliminates solvent interference
Conditions1H-NMR spectroscopy of non-polar aliphatic solutes

Crucial for the accurate integration and purity quantification of aliphatic compounds, lipids, and polyolefins.

Continuous Phase for SANS of Reverse Micelles

Directly leveraging its high scattering length density, heptane-d16 functions as a highly effective non-polar continuous phase for Small-Angle Neutron Scattering (SANS) studies of AOT surfactants, urea clusters, and water-in-oil microemulsions, providing the necessary contrast to resolve nanoscale core structures [1].

High-Temperature NMR of Polyolefins

Utilizing its 98 °C boiling point, heptane-d16 serves as a highly functional solvent for the 1H-NMR analysis of non-polar polymers and heavy crude oil fractions at elevated temperatures (70–80 °C), where lighter deuterated alkanes like hexane-d14 would boil and overpressurize the sample tube.

Co-Solvent in Supercritical CO2 SANS Studies

Heptane-d16 is utilized in high-pressure SANS to study surfactant aggregation in scCO2/alkane blends, where its specific phase behavior and high neutron contrast against hydrogenated monomers are required for accurate structural modeling [2].

XLogP3

4.4

Exact Mass

116.225628446 Da

Monoisotopic Mass

116.225628446 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Heptane-d16

Dates

Last modified: 08-15-2023

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